Chlorojanerin

Description

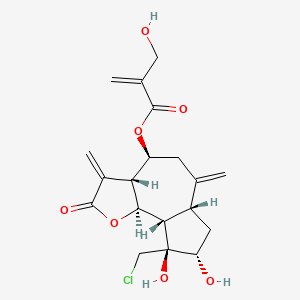

Structure

3D Structure

Properties

CAS No. |

64205-85-2 |

|---|---|

Molecular Formula |

C19H23ClO7 |

Molecular Weight |

398.8 g/mol |

IUPAC Name |

[(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate |

InChI |

InChI=1S/C19H23ClO7/c1-8-4-12(26-17(23)9(2)6-21)14-10(3)18(24)27-16(14)15-11(8)5-13(22)19(15,25)7-20/h11-16,21-22,25H,1-7H2/t11-,12-,13-,14+,15-,16-,19+/m0/s1 |

InChI Key |

UHEMKMBRGXUBMJ-URUZQALBSA-N |

SMILES |

C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)OC(=O)C(=C)CO |

Isomeric SMILES |

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H]([C@@]3(CCl)O)O)OC(=O)C2=C)OC(=O)C(=C)CO |

Canonical SMILES |

C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)OC(=O)C(=C)CO |

Synonyms |

chlorojanerin |

Origin of Product |

United States |

Chemical Properties and Isolation

Molecular Formula and Structure

Chlorojanerin is chemically identified by the molecular formula C₁₉H₂₃ClO₇, with a corresponding molecular weight of approximately 398.8 g/mol mdpi.comnaturalproducts.netnih.gov. It belongs to the guaianolide class of sesquiterpene lactones, featuring a complex bicyclic structure that includes a chloromethyl group and multiple hydroxyl functionalities mdpi.comnih.gov. The IUPAC name for this compound is [(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate nih.gov.

Isolation Sources

This compound has been isolated from a variety of plant sources, predominantly from species within the Asteraceae family. Key sources include:

Centaurothamnus maximus mdpi.comresearchgate.netresearchgate.netnih.gov

Centaurea hermannii, Centaurea musimomum, and Centaurea solstitialis mdpi.com

Psephellus pyrrhoblepharus (synonymous with Centaurea pyrrhoblephara) semanticscholar.org

Centaurea scoparia springermedizin.de

Saussurea heteromalla researchgate.netresearchgate.netscilit.com

Rhaponticum coniferum and Rhaponticum repens nih.gov

Spectroscopic Characterization

Upon isolation, this compound is typically obtained as white needles mdpi.com. Its structure and identity are confirmed through comprehensive spectroscopic analyses. These methods include one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS), which provide detailed information about the compound's atomic connectivity and molecular mass mdpi.comnih.gov.

Biological Activities and Research Findings

Cytotoxic and Antiproliferative Effects

Research has highlighted chlorojanerin's potent cytotoxic and antiproliferative activities against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in a dose-dependent manner mdpi.comresearchgate.netnih.govdntb.gov.ua. Notably, this compound exhibits significant efficacy against A549 human lung adenocarcinoma cells, with an reported IC₅₀ value of 10 µM mdpi.comresearchgate.netdntb.gov.ua. It has also shown inhibitory effects on other cancer cell lines, including MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma) mdpi.comresearchgate.netnih.gov. In studies involving Psephellus pyrrhoblepharus, this compound and its analogue 19-deoxythis compound demonstrated particularly strong activity against MDA-MB-231 triple-negative breast cancer cells, with IC₅₀ values of 2.21 µM and 2.88 µM, respectively semanticscholar.org.

Mass Spectrometry (MS) for Molecular Formula Determination (e.g., LC-MS, HR-FAB-MS)

Mechanisms of Action

The anticancer effects of this compound are attributed to several key mechanisms:

Cell Cycle Arrest: Studies have shown that this compound induces a significant arrest in the G2/M phase of the cell cycle in A549 cells, thereby hindering cancer cell proliferation mdpi.comresearchgate.netdntb.gov.ua.

Apoptosis Induction: this compound promotes programmed cell death (apoptosis) in cancer cells, as evidenced by flow cytometry analyses mdpi.comresearchgate.netdntb.gov.ua.

Modulation of Apoptosis-Related Molecules: The compound has been observed to alter the expression levels of genes and proteins critical for apoptosis initiation. Specifically, it leads to an increase in Bax expression, cleavage of caspase-3, and downregulation of Bcl-2 in treated A549 cells mdpi.com.

Molecular Docking: Molecular docking simulations suggest that this compound can effectively bind to the active site of Bcl-2, a protein involved in regulating apoptosis, indicating a potential molecular target for its therapeutic effects mdpi.comresearchgate.netdntb.gov.ua.

Other Reported Biological Activities

In addition to its prominent anticancer properties, this compound has been associated with a range of other beneficial biological activities. These include anti-ulcerogenic effects, which have been investigated in the context of plant extracts containing the compound mdpi.compeerj.com. Furthermore, this compound has demonstrated anti-inflammatory, antiviral, and antimicrobial activities, contributing to its broad pharmacological profile rsc.orgmdpi.comresearchgate.netresearchgate.net.

Data Tables

Table 1: Summary of Biological Activities of Chlorojanerin

| Activity | Source/Cell Line | Key Finding/IC₅₀ Value | Reference(s) |

| Antiproliferative | A549 (Lung Cancer) | IC₅₀ = 10 µM | mdpi.comresearchgate.netdntb.gov.ua |

| Antiproliferative | MCF-7 (Breast Cancer) | Inhibited proliferation | mdpi.comresearchgate.netnih.gov |

| Antiproliferative | LoVo (Colon Cancer) | Inhibited proliferation | mdpi.comresearchgate.netnih.gov |

| Antiproliferative | MDA-MB-231 (Breast Cancer) | IC₅₀ = 2.21 µM | semanticscholar.org |

| Cell Cycle Arrest | A549 | G2/M phase arrest | mdpi.comresearchgate.netdntb.gov.ua |

| Apoptosis Induction | A549 | Induced apoptosis | mdpi.comresearchgate.netdntb.gov.ua |

| Anti-ulcerogenic | - | Reported activity | mdpi.compeerj.com |

| Anti-inflammatory | - | Reported activity | mdpi.comresearchgate.netresearchgate.net |

| Antiviral | - | Reported activity | rsc.orgmdpi.com |

| Antimicrobial | - | Reported activity | rsc.orgmdpi.com |

Table 2: Isolation Sources of this compound

| Plant Species | Part Used | Reference(s) |

| Centaurothamnus maximus | Aerial parts | mdpi.comresearchgate.netresearchgate.netnih.gov |

| Centaurea hermannii | - | mdpi.com |

| Centaurea musimomum | - | mdpi.com |

| Centaurea solstitialis | Aerial parts | frontiersin.orgmdpi.compeerj.comunivie.ac.at |

| Psephellus pyrrhoblepharus | Aerial parts | semanticscholar.org |

| Centaurea scoparia | Flowering aerial parts | springermedizin.de |

| Saussurea heteromalla | - | researchgate.netresearchgate.netscilit.com |

| Rhaponticum coniferum | - | nih.gov |

| Rhaponticum repens | - | nih.gov |

Compound Name Table

Chlorojanerin

Guaianolide

Sesquiterpene lactone

Janerin

19-deoxythis compound

13-acetyl solstitialin A

Cynaropicrin

Aguerin B

Eleganin

Advanced Research Perspectives and Future Directions in Chlorojanerin Research

In Silico Approaches and Computational Chemistry in Target Identification

The use of computational, or in silico, methods represents a cornerstone in modern drug discovery and molecular research, allowing for the rapid and cost-effective prediction of interactions between a compound and its biological targets. researchgate.net For Chlorojanerin, computational chemistry has been pivotal in elucidating its mechanism of action, particularly in the context of its anticancer properties. mdpi.comresearchgate.net

Molecular docking simulations have been a key tool, employed to predict how this compound binds to specific protein targets. researchgate.netspringermedizin.de A significant finding from these studies is the identification of the anti-apoptotic protein Bcl-2 as a primary molecular target of this compound. mdpi.comresearchgate.net Docking studies have demonstrated that this compound fits effectively into the active site of Bcl-2. mdpi.comresearchgate.netresearchgate.net An in-depth analysis of the simulated this compound-Bcl-2 complex reveals specific molecular interactions that stabilize this binding. These include the formation of multiple hydrogen bonds and hydrophobic interactions with key amino acid residues within the Bcl-2 binding pocket. researchgate.net For instance, studies have highlighted interactions with residues such as ARG105, LEU96, and ALA108, which are crucial for the formation of a stable protein-ligand complex. researchgate.net

These computational predictions provide a structural basis for the observed biological effects of this compound, such as the induction of apoptosis in cancer cells, by suggesting a direct inhibition of the anti-apoptotic function of Bcl-2. mdpi.comresearchgate.net The simulation results play a vital role in guiding further experimental validation and in understanding the compound's structure-activity relationship. researchgate.net

| Ligand | Target Protein | Key Interacting Residues | Interaction Types Identified | Supporting Reference |

|---|---|---|---|---|

| This compound | Bcl-2 (anti-apoptotic protein) | ARG105, LEU96, ALA108 | Hydrogen Bonds, Alkyl and π-Alkyl Hydrophobic Interactions | researchgate.net |

Network Pharmacology for Multi-Targeted Action Analysis

Natural products often exert their therapeutic effects not by interacting with a single target, but through complex interactions with multiple proteins and pathways. Network pharmacology is an emerging discipline that integrates systems biology and computational analysis to unravel these complex "drug-target-disease" networks. springermedizin.deresearchgate.net This approach is particularly well-suited for analyzing the multi-component and multi-targeted nature of medicinal plant extracts. springermedizin.de

While network pharmacology studies focusing exclusively on this compound are nascent, this approach has been applied to plant extracts known to contain it, such as from Centaurea scoparia. springermedizin.deresearchgate.net Such studies aim to build comprehensive interaction networks that connect the plant's various phytoconstituents—including this compound, janerin, and others—to potential protein targets and disease-related pathways. springermedizin.deresearchgate.net The methodology involves constructing networks based on nodes representing constituents, genes, and diseases to predict and visualize the synergistic mechanisms of action. springermedizin.de

Chemo-biological Studies and Cellular Interactome Mapping

Chemo-biological studies, which use chemical tools to probe biological systems, have provided significant insights into the cellular effects of this compound. These investigations form the foundation for understanding the compound's cellular interactome—the complete set of its molecular interactions within a cell.

Experimental research has consistently shown that this compound possesses potent antiproliferative activity against various human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. mdpi.commdpi.com A key finding is that this compound induces cell cycle arrest, specifically causing an accumulation of cells in the G2/M phase. mdpi.comuni-greifswald.de This disruption of the normal cell division cycle is a critical component of its anticancer effect.

Furthermore, these studies have established that this compound's cytotoxicity is mediated through the induction of apoptosis, or programmed cell death. mdpi.comuni-greifswald.de This has been confirmed through flow cytometry analyses and by examining the expression levels of key apoptosis-regulating genes and proteins. mdpi.comresearchgate.net Treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax and the executioner caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. mdpi.com These findings from chemo-biological studies align perfectly with the in silico predictions that identified Bcl-2 as a direct target. mdpi.comresearchgate.net

While a complete, high-throughput mapping of the this compound interactome has not yet been published, these targeted studies have identified the first critical nodes (Bcl-2, Bax, caspase-3) in its network of cellular interactions. mdpi.cominteractome-atlas.orgembopress.org Future research will likely expand on this to provide a global view of its binding partners.

| Cell Line | IC₅₀ Value | Observed Cellular Effect | Key Molecular Changes | Supporting Reference |

|---|---|---|---|---|

| A549 (Lung) | 10 µM | Cytotoxicity, G2/M Cell Cycle Arrest, Apoptosis Induction | ↑ Bax (mRNA & protein), ↓ Bcl-2 (mRNA & protein), ↑ Cleaved Caspase-3 | mdpi.comuni-greifswald.de |

| MDA-MB-231 (Breast) | 2.21 µM | Antiproliferative Activity | Not specified | mdpi.com |

| HeLa (Cervical) | ~10 µM | Inhibition of Proliferation | Not specified | mdpi.com |

Synergistic Effects with Other Natural Products or Research Compounds

A significant trend in cancer therapy is the use of combination treatments to enhance efficacy, reduce toxicity, and overcome drug resistance. mdpi.comajol.info The potential for synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research for natural products. ajol.infonih.gov

Currently, there is a lack of published studies specifically investigating the synergistic effects of this compound with other compounds. However, the principle of synergy is well-established for related phytochemicals. mdpi.com For instance, combinations of different polyphenols like quercetin (B1663063) and curcumin, or EGCG and curcumin, have demonstrated synergistic anticancer activity. mdpi.com Similarly, other sesquiterpene lactones are being explored for their potential in combination therapies.

Given this compound's potent, well-defined mechanism of action involving the Bcl-2 pathway, it stands as an attractive candidate for future synergistic studies. mdpi.commdpi.com Potential research directions include:

Combination with Conventional Chemotherapeutics: Investigating whether this compound can sensitize cancer cells to drugs like cisplatin (B142131) or paclitaxel, potentially allowing for lower, less toxic doses of these agents.

Combination with Other Natural Products: Exploring pairings with other bioactive compounds, such as flavonoids (e.g., quercetin) or other terpenoids, that target complementary signaling pathways involved in cancer progression. mdpi.com

Such studies are a logical next step to unlock the full therapeutic potential of this compound and could lead to more effective and safer treatment strategies.

Development of Novel Research Tools and Probes based on this compound Structure

The unique chemical structure and defined biological activity of this compound make it an excellent scaffold for the development of novel chemical probes and research tools. naturalproducts.netnih.gov Such tools are invaluable for dissecting complex biological processes, validating drug targets, and identifying new molecular interactions. ga-online.org

Future research could focus on chemically modifying the this compound molecule to create sophisticated probes:

Fluorescent Probes: By attaching a fluorescent dye (a fluorophore) to the this compound structure without disrupting its binding to Bcl-2, researchers could create a probe to visualize the subcellular localization of the target protein in living cells. This would allow for real-time imaging of target engagement and could help in studying the dynamics of the apoptotic pathway.

Affinity-Based Probes: An affinity probe could be developed by linking this compound to a tag (like biotin) that can be used for "pull-down" experiments. When introduced to cell lysates, the probe would bind to Bcl-2 and any other potential binding partners. These interacting proteins could then be isolated and identified using mass spectrometry, providing a direct method for expanding the known cellular interactome of this compound.

Photo-affinity Probes: These advanced probes contain a photoreactive group that, upon exposure to UV light, forms a permanent covalent bond with the target protein. This would allow for the irreversible labeling and subsequent identification of this compound's direct binding partners within a complex cellular environment.

The development of such research tools derived from the this compound scaffold represents a sophisticated, forward-looking approach that would significantly advance our understanding of its mechanism of action and potentially uncover new therapeutic targets.

Q & A

Q. How can researchers determine the purity and structural identity of Chlorojanerin in experimental settings?

To confirm purity, combine analytical techniques such as High-Performance Liquid Chromatography (HPLC) (≥95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C NMR for functional group verification). For novel compounds, provide full spectral data and elemental analysis; for known compounds, cross-reference with published data .

Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s anticancer activity?

Use cell viability assays (e.g., MTT or ATP-based luminescence) on cancer cell lines (e.g., A549 lung cancer cells) with IC calculations. Include apoptosis markers (e.g., Annexin V/PI staining) and compare results to positive controls (e.g., doxorubicin) to establish baseline efficacy .

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

Adopt a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate measurements. Include vehicle controls and validate results across multiple cell passages. Document incubation times, solvent concentrations (e.g., DMSO ≤0.1%), and cell culture conditions (e.g., hypoxia vs. normoxia) .

Advanced Research Questions

Q. What methodologies are recommended to investigate this compound’s molecular interactions with targets like Bcl-2?

Combine molecular docking (e.g., AutoDock Vina) with binding affinity assays (e.g., Surface Plasmon Resonance or ITC). For example, this compound forms three hydrogen bonds with Bcl-2 (Arg105:HE, Arg105:HH21, Ala108:O) and hydrophobic interactions (Leu96, Phe112), which should be validated via mutagenesis studies .

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

Analyze variables such as pH , temperature , and buffer composition that affect binding kinetics. Compare docking scores (e.g., −6.5 kcal mol for this compound vs. −10.2 kcal mol for controls) with functional assays (e.g., mitochondrial membrane depolarization). Use statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies mitigate bias when synthesizing evidence on this compound’s mechanism of action?

Follow PRISMA guidelines for systematic reviews:

- Include/exclude criteria (e.g., peer-reviewed studies with IC ≤10 µM).

- Use tools like ROBIS to assess risk of bias.

- Address heterogeneity via subgroup analysis (e.g., cell type, assay methodology) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting data on this compound’s selectivity between cancer and normal cells?

Perform dose-escalation studies on non-cancerous cell lines (e.g., HEK293) and calculate selectivity indices (SI = IC/IC). Use transcriptomics (e.g., RNA-seq) to identify off-target pathways and validate via siRNA knockdown .

Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with other compounds?

Apply Chou-Talalay combination index (CI) analysis:

- CI < 1: Synergy

- CI = 1: Additivity

- CI > 1: Antagonism Validate with isobolograms and mechanistic studies (e.g., Western blot for pathway markers) .

Experimental Design and Validation

Q. How to design a study validating this compound’s in silico-predicted pharmacokinetic properties?

Use PBPK modeling (e.g., GastroPlus) to predict absorption/distribution, then validate via:

Q. What controls are essential for ensuring reproducibility in this compound’s in vivo efficacy studies?

Include:

- Vehicle controls (e.g., saline + DMSO).

- Positive controls (e.g., paclitaxel for tumor growth inhibition).

- Blinded histopathological analysis of tissues.

- Power analysis to determine cohort size (e.g., n ≥ 8/group) .

Tables

Table 1. Key Interactions Between this compound and Bcl-2

| Interaction Type | Residues Involved | Distance (Å) |

|---|---|---|

| Hydrogen Bonds | Arg105:HE, Ala108:O | 2.0–2.2 |

| Hydrophobic (Alkyl/π-Alkyl) | Leu96, Phe112 | 3.5–4.0 |

| Van der Waals | Phe63, Met74, Glu95 | 3.0–4.5 |

Table 2. Methodological Checklist for this compound Studies

| Parameter | Requirement |

|---|---|

| Purity | ≥95% (HPLC/NMR) |

| Solvent Concentration | DMSO ≤0.1% in cell assays |

| Statistical Significance | p < 0.05 (two-tailed t-test) |

| Replicates | n ≥ 3 per experiment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.